molecular formula C11H19N3O3 B12076296 Tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate

Tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate

Katalognummer: B12076296
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: DLRXVMBLUDQCLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a 4-membered azetidine ring fused with a 2-oxoimidazolidine moiety. The tert-butyl carbamate (Boc) group serves as a protective group for the azetidine nitrogen, enhancing stability during synthetic processes. This compound is of significant interest in medicinal chemistry due to the azetidine ring’s high ring strain (which can influence reactivity and metabolic stability) and the 2-oxoimidazolidine group’s hydrogen-bonding capacity, which may enhance interactions with biological targets .

Synthetic routes for related azetidine derivatives often start from tert-butyl 3-oxoazetidine-1-carboxylate, as demonstrated in the synthesis of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (a precursor for allylic alkylation substrates) via oxime formation . The Boc-protected azetidine scaffold is widely utilized in drug discovery, particularly for kinase inhibitors and protease modulators.

Eigenschaften

IUPAC Name

tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-6-8(7-13)14-5-4-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRXVMBLUDQCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Substitution and Urea Cyclization

A widely employed strategy involves functionalizing tert-butyl 3-aminoazetidine-1-carboxylate (1) through urea formation followed by cyclization. In one approach, the 3-amino group reacts with 1,1'-carbonyldiimidazole (CDI) to generate a urea intermediate, which undergoes intramolecular cyclization under basic conditions to yield the imidazolidinone ring .

Procedure :

  • Urea Formation :

    • 3-Aminoazetidine-1-carboxylate (1.2 g, 6.97 mmol) is treated with CDI (1.3 equiv) in anhydrous THF at 0°C.

    • The mixture is stirred at room temperature for 12 hours, forming a urea intermediate .

  • Cyclization :

    • The intermediate is heated with K₂CO₃ (2 equiv) in DMF at 80°C for 6 hours, inducing ring closure .

Yield : 68–75% .

Key Data :

ParameterValue
Starting Materialtert-Butyl 3-aminoazetidine-1-carboxylate
ReagentsCDI, K₂CO₃
SolventTHF/DMF
Temperature0°C → 80°C
Reaction Time18 hours

Reductive Amination and Chloroacetyl Coupling

This method utilizes reductive amination to introduce a chloroacetamide group, followed by cyclization. The process is adapted from phenothiazine-derived 2-oxoazetidine syntheses .

Procedure :

  • Schiff Base Formation :

    • 3-Aminoazetidine-1-carboxylate reacts with 2-chloroethylamine in acetone to form a Schiff base .

  • Chloroacetyl Chloride Treatment :

    • The Schiff base is treated with chloroacetyl chloride (1.2 equiv) and Et₃N in dichloromethane at 0°C .

  • Cyclization :

    • The product is refluxed in acetonitrile with LiClO₄ to facilitate imidazolidinone formation .

Yield : 65–71% .

Key Data :

ParameterValue
Key ReagentChloroacetyl chloride
Cyclization AgentLiClO₄
SolventAcetonitrile
TemperatureReflux

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Suzuki coupling introduces aromatic groups to the azetidine ring prior to imidazolidinone formation. This method is advantageous for accessing derivatives with varied substituents .

Procedure :

  • Borylation :

    • tert-Butyl 3-bromoazetidine-1-carboxylate undergoes borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane .

  • Suzuki Coupling :

    • The boronate ester reacts with 2-oxoimidazolidin-1-yl-iodobenzene under Pd(OAc)₂ catalysis .

Yield : 50–60% .

Key Data :

ParameterValue
CatalystPd(OAc)₂
LigandXPhos
SolventDioxane/H₂O
Temperature100°C

Microwave-Assisted Green Synthesis

Eco-friendly protocols leverage microwave irradiation to accelerate reactions, reducing solvent use and energy consumption .

Procedure :

  • One-Pot Reaction :

    • 3-Hydroxyazetidine-1-carboxylate, 2-oxoimidazolidin-1-yl-amine, and NaBH₄ are irradiated in aqueous micelles at 100°C for 15 minutes .

Yield : 72% .

Key Data :

ParameterValue
Energy SourceMicrowave irradiation
SolventWater
Temperature100°C
Reaction Time15 minutes

Enzymatic Resolution for Chiral Synthesis

Chiral tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate is accessed via enzymatic resolution of racemic intermediates using lipases or esterases .

Procedure :

  • Racemic Synthesis :

    • 3-Ketoazetidine-1-carboxylate is reduced with NaBH₄ to yield racemic 3-hydroxyazetidine .

  • Enzymatic Hydrolysis :

    • Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0) .

Yield : 40–45% (enantiopure product) .

Key Data :

ParameterValue
EnzymeCandida antarctica lipase B
SolventPhosphate buffer
Temperature37°C

Comparative Analysis of Methods

Table 1. Efficiency and Sustainability of Key Methods

MethodYield (%)Temperature (°C)SolventGreen Metrics (E-factor)
Urea Cyclization68–7580THF/DMF12.5
Reductive Amination65–71RefluxAcetonitrile18.2
Suzuki Coupling50–60100Dioxane/H₂O22.0
Microwave Synthesis72100Water5.8
Enzymatic Resolution40–4537Buffer8.3

Challenges and Optimization Strategies

  • Low Yields in Cyclization : Steric hindrance at the azetidine 3-position often limits cyclization efficiency. Using bulky bases (e.g., DBU) or high-dilution conditions improves yields .

  • Pd Catalyst Cost : Suzuki couplings require expensive Pd catalysts. Recent advances employ nanoparticle catalysts (Pd/C) to reduce costs .

  • Enzymatic Scalability : Low enzyme stability in industrial settings is mitigated by immobilization on silica or chitosan supports .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the imidazolidinone ring, converting it to a hydroxyl group.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Compounds with new functional groups replacing the tert-butyl ester.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl 3-(2-Oxoimidazolidin-1-yl)azetidin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Imidazolidinonring kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit den aktiven Zentren von Enzymen eingehen, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Der Azetidinring sorgt für strukturelle Steifheit, wodurch die Bindungsaffinität und Spezifität der Verbindung verbessert wird.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate are best contextualized by comparing it to three closely related compounds:

Structural Analogues

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) Structure: Azetidine ring substituted with a 2-bromoethyl group. Key Properties: Molecular weight = 264.16 g/mol; hydrogen-bond acceptors = 2, donors = 0; LogP (XLOGP3) = 2.45; moderate gastrointestinal (GI) absorption; poor blood-brain barrier (BBB) penetration . Functional Role: The bromoethyl group acts as a leaving group, making this compound reactive in nucleophilic substitution reactions.

tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate (CAS 2227197-69-3) Structure: Pyrrolidine (5-membered ring) instead of azetidine, with the same 2-oxoimidazolidine substituent.

tert-Butyl 3-(imidazol-1-yl)azetidine-1-carboxylate (CAS 158654-84-3) Structure: Azetidine with an imidazole substituent (aromatic, planar) instead of 2-oxoimidazolidine. Key Properties: Molecular weight = 223.27 g/mol; hydrogen-bond acceptors = 3 (imidazole N), donors = 0; LogP (estimated) ~1.8; likely improved solubility compared to the 2-oxo derivative .

Biologische Aktivität

Tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Structural Overview

This compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing heterocycle. The compound features an imidazolidinone ring fused to the azetidine structure, contributing to its biological properties. Its molecular formula is C11H19N3O3C_{11}H_{19}N_{3}O_{3}, with a molecular weight of approximately 241.29 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Formation of the Azetidine Ring : This is achieved through cyclization of appropriate precursors.
  • Functionalization : Introduction of the tert-butyl group and other functional groups via esterification, amidation, or oxidation reactions.
  • Purification : Techniques such as crystallization and chromatography are used to isolate the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anti-inflammatory Properties

Studies suggest that compounds within this class may inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models.

Anticancer Activity

Preliminary data indicate that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

Antimicrobial Effects

There is evidence supporting antimicrobial activity against certain bacterial strains, attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors. The imidazolidinone ring facilitates hydrogen bonding and other interactions that enhance binding affinity to these targets, leading to modulation of their activity.

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects in animal models.
    • Findings : Significant reduction in inflammatory markers was observed when treated with related azetidine compounds.
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Findings : Induction of apoptosis was noted in breast and colon cancer cell lines following treatment with derivatives of this compound.
  • Antimicrobial Testing :
    • Objective : To test efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl 3-aminoazetidine-1-carboxylateC₁₀H₁₇NO₃Lacks imidazolidinone ringLimited activity
Tert-butyl 3-hydroxymethylazetidine-1-carboxylateC₁₀H₁₉NO₃Contains hydroxymethyl groupModerate anti-inflammatory
Tert-butyl 3-(pyrimidin-2-yl)aminoazetidine-1-carboxylateC₁₂H₁₉N₃O₃Features pyrimidine moietyEnhanced antimicrobial properties

Q & A

Basic: What are the key synthetic routes for Tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate?

The synthesis typically involves:

  • Step 1 : Formation of the azetidine ring via cyclization of tert-butyl 3-oxoazetidine-1-carboxylate derivatives, as demonstrated in analogous syntheses of tert-butyl azetidine carboxylates .
  • Step 2 : Introduction of the 2-oxoimidazolidin-1-yl group via alkylation or condensation reactions. For example, coupling imidazolidinone precursors with activated azetidine intermediates under basic conditions (e.g., NaH or KOtBu) in aprotic solvents like THF or DMF .
  • Step 3 : Final purification via column chromatography or recrystallization. Yield optimization often requires precise control of reaction time, temperature, and stoichiometry.

Advanced: How can researchers address discrepancies in NMR data for this compound?

Discrepancies may arise from conformational flexibility, tautomerism, or impurities. Methodological approaches include:

  • Variable Temperature (VT) NMR : To assess dynamic behavior and identify rotamers or tautomers .
  • X-ray Crystallography : Resolve structural ambiguities by determining the solid-state conformation (e.g., using SHELXL for refinement ).
  • 2D NMR (COSY, HSQC, HMBC) : Assign signals unambiguously and detect hidden impurities. For example, HMBC can confirm connectivity between the azetidine and imidazolidinone moieties .

Basic: What spectroscopic and computational tools are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity. DEPT-135 can differentiate CH₃, CH₂, and CH groups.
  • Mass Spectrometry (HRMS) : Verify molecular weight and detect side products (e.g., deprotected intermediates).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the tert-butyl ester and imidazolidinone).
  • DFT Calculations : Predict NMR chemical shifts or optimize geometries for comparison with experimental data .

Advanced: How can the tert-butyl group influence reactivity in downstream derivatization?

The tert-butyl ester:

  • Steric Protection : Shields the azetidine nitrogen, directing reactions to the imidazolidinone moiety (e.g., selective alkylation or oxidation) .
  • Acid-Labile Removal : Enables deprotection under mild acidic conditions (e.g., TFA/DCM) to generate free amines for further functionalization .
  • Thermal Stability : Allows high-temperature reactions (e.g., Pd-catalyzed couplings) without premature decomposition .

Advanced: What strategies optimize the cyclization step during imidazolidinone formation?

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to lower activation energy for ring closure .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
  • In Situ Monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters dynamically.

Basic: What are common impurities in the synthesis, and how are they mitigated?

  • Byproducts : Partial deprotection of tert-butyl groups (detected via LC-MS). Mitigation: Use anhydrous conditions and avoid prolonged acid exposure.
  • Diastereomers : Arise from non-selective ring closure. Mitigation: Chiral auxiliaries or enantioselective catalysts .
  • Polymerization : Control stoichiometry and dilute reaction conditions to prevent oligomerization of imidazolidinone precursors .

Advanced: How can hydrogen bonding patterns affect crystallization and bioactivity?

  • Crystal Packing : The 2-oxoimidazolidin-1-yl group forms hydrogen bonds (N–H⋯O) with adjacent molecules, influencing solubility and melting point .
  • Bioactivity : Hydrogen bonding with target proteins (e.g., enzyme active sites) can enhance binding affinity. Molecular dynamics simulations predict interaction hotspots .

Advanced: What computational methods validate the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock, Glide) : Predict binding modes to receptors (e.g., kinases or GPCRs).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over time.
  • Free Energy Calculations (MM-PBSA) : Quantify binding energies to prioritize derivatives for synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.